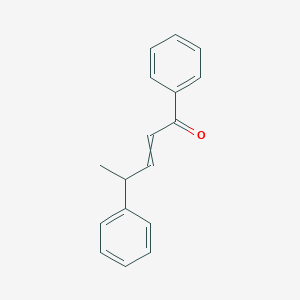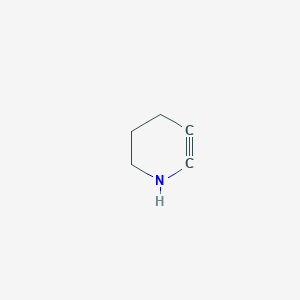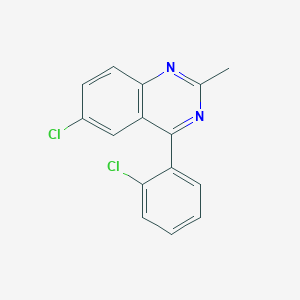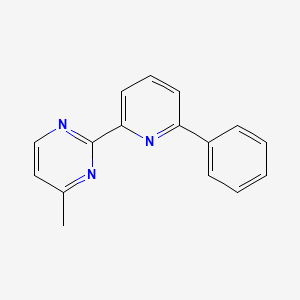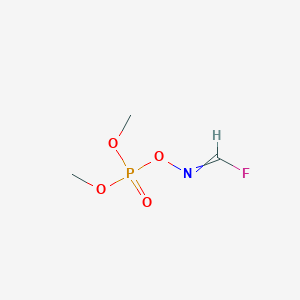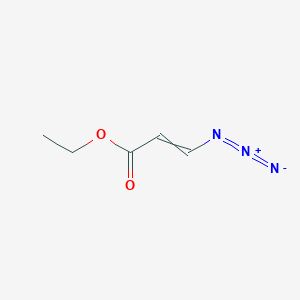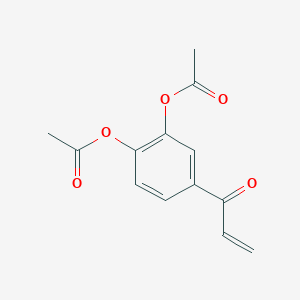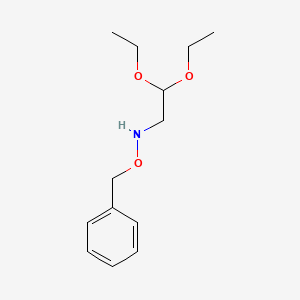
2,2-diethoxy-N-phenylmethoxyethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-diethoxy-N-phenylmethoxyethanamine is an organic compound with the molecular formula C13H21NO3 This compound is characterized by the presence of both ethoxy and phenylmethoxy groups attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethoxy-N-phenylmethoxyethanamine typically involves the reaction of phenylmethoxyethanamine with diethyl ether in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield. The general reaction can be represented as follows:
[ \text{Phenylmethoxyethanamine} + \text{Diethyl Ether} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2,2-diethoxy-N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
Oxidation: Formation of phenylmethoxyethanone.
Reduction: Formation of phenylmethoxyethanamine.
Substitution: Formation of various substituted ethanamines.
科学研究应用
2,2-diethoxy-N-phenylmethoxyethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-diethoxy-N-phenylmethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Dimethoxypropane: An organic compound with similar structural features but different functional groups.
Phenylacetone: Another compound with a phenyl group attached to an acetone backbone.
Benzene, (2,2-dimethoxyethyl)-: A compound with a similar ethoxy group arrangement but different overall structure.
Uniqueness
2,2-diethoxy-N-phenylmethoxyethanamine is unique due to its specific combination of ethoxy and phenylmethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
CAS 编号 |
113333-60-1 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
2,2-diethoxy-N-phenylmethoxyethanamine |
InChI |
InChI=1S/C13H21NO3/c1-3-15-13(16-4-2)10-14-17-11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI 键 |
TWNITNWMJGKUEG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CNOCC1=CC=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

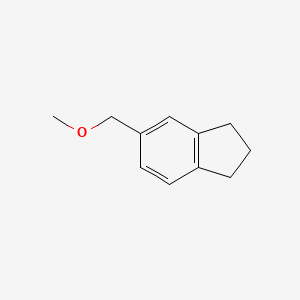
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
